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Compound of Interest

Compound Name: 4-Bromo-2-methoxythiazole

Cat. No.: B1273696

Introduction

4-Bromo-2-methoxythiazole is a key heterocyclic building block that offers significant
potential in the fields of medicinal chemistry and materials science. The thiazole motif is a
privileged structure found in numerous biologically active compounds and approved
pharmaceuticals. The presence of a bromine atom at the 4-position provides a versatile handle
for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of
diverse molecular fragments. Furthermore, the methoxy group at the 2-position can influence
the electronic properties of the thiazole ring, potentially modulating the biological activity and
physicochemical properties of its derivatives. This document provides detailed application
notes and experimental protocols for the use of 4-bromo-2-methoxythiazole in several key
organic transformations.

Physicochemical Properties

Property Value

Molecular Formula C4H4BrNOS

Molecular Weight 194.05 g/mol

Appearance Off-white to pale yellow solid
CAS Number 240816-35-7
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Applications in Organic Synthesis

4-Bromo-2-methoxythiazole is an excellent substrate for various palladium-catalyzed cross-
coupling reactions, including Suzuki, Stille, and Negishi couplings. These reactions allow for
the formation of new carbon-carbon bonds at the C4-position of the thiazole ring, providing
access to a wide array of substituted thiazole derivatives.

The reactivity of the C-Br bond at the 4-position is influenced by the electron-donating methoxy
group at the 2-position. This substituent can increase the electron density of the thiazole ring,
which may affect the rate-determining oxidative addition step in the catalytic cycle of cross-
coupling reactions. Researchers should consider that reaction conditions may require
optimization compared to thiazoles bearing electron-withdrawing groups.

General Workflow for Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for the functionalization of 4-Bromo-2-
methoxythiazole via palladium-catalyzed cross-coupling reactions.
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Functionalization of 4-Bromo-2-methoxythiazole.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1273696?utm_src=pdf-body
https://www.benchchem.com/product/b1273696?utm_src=pdf-body
https://www.benchchem.com/product/b1273696?utm_src=pdf-body
https://www.benchchem.com/product/b1273696?utm_src=pdf-body-img
https://www.benchchem.com/product/b1273696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimental Protocols

The following protocols are based on established procedures for cross-coupling reactions of 4-
bromothiazole derivatives and should be considered as a starting point for optimization with 4-
bromo-2-methoxythiazole. [1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an
aryl halide and a boronic acid or its ester derivative.

Reaction Scheme:

Materials:

4-Bromo-2-methoxythiazole

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPhs)a, 2-5 mol%)

Base (e.g., K2COs, Na2COs, Cs2C0s3, 2-3 equivalents)

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

To a flame-dried round-bottom flask, add 4-bromo-2-methoxythiazole (1.0 eq), the
arylboronic acid (1.2 eq), and the base (2.0 eq).

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
e Add the anhydrous, degassed solvent and the palladium catalyst.
o Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent
(e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous Na2SOa.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography.

Quantitative Data (Analogous Systems):

Arylbor .
] Temp ) Yield
Entry onic Catalyst Base Solvent Time (h)
. (°C) (%)
Acid
Phenylbo  Pd(PPhs) Toluene/
1 _ _ K2COs 90 12 75-85
ronic acid 4 H20
4-
Methox Pd(dppf
2 Y (dppf) Cs2C0s3 Dioxane 100 8 80-90
phenylbo  Cl2
ronic acid
3-
Thienylb Pd(OAc)2 Toluene/
3 _ KsPOa4 100 6 70-80
oronic /SPhos H20
acid

Stille Coupling

The Stille coupling utilizes an organotin reagent to form a C-C bond with an organic halide. [1]
[2][3] Reaction Scheme:

Materials:
¢ 4-Bromo-2-methoxythiazole

o Organostannane reagent (e.g., Aryl-Sn(Bu)s, 1.1 - 1.2 equivalents)
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o Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

e Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

o Optional: Additive (e.g., Cul, LIiCl)

Procedure:

e In a flame-dried Schlenk tube under an inert atmosphere, dissolve 4-bromo-2-

methoxythiazole (1.0 eq) and the organostannane reagent (1.1 eq) in the anhydrous,

degassed solvent.

e Add the palladium catalyst. If using an additive, add it at this stage.

e Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.

e Monitor the reaction by TLC or LC-MS.

o After completion, cool the mixture and dilute with an organic solvent.

e Wash the solution with agueous KF (to remove tin byproducts) and brine.

» Dry the organic layer over anhydrous Na=SOa, filter, and concentrate.

» Purify the crude product by flash column chromatography.

Quantitative Data (Analogous 4-Bromothiazole Systems): [1][2]

Organost . .

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
annane
Phenyl-

1 Pd(PPhs)s Toluene 110 12 58-62
Sn(Bu)s
2-Thienyl-

2 Pd(PPhs)4 Toluene 110 12 60
Sn(Bu)s

| 3| (E)-Hex-1-enyl-Sn(Bu)s | Pd(PPhs)a | Toluene | 110 | 12 | 59 |
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Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. [1]
[2] Reaction Scheme:

Materials:

4-Bromo-2-methoxythiazole

Organozinc reagent (prepared in situ or from a commercial source, 1.1 - 1.5 equivalents)

Palladium catalyst (e.g., PdCIz(PPhs)z, 2-5 mol%)

Anhydrous, degassed solvent (e.g., THF, Dioxane)

Procedure:

e To a flame-dried flask under an inert atmosphere, add 4-bromo-2-methoxythiazole (1.0 eq)
and the palladium catalyst in the anhydrous, degassed solvent.

» Slowly add the organozinc reagent solution at room temperature or as required by the
specific reagent's stability.

 Stir the reaction at room temperature or heat to 40-80 °C for 2-12 hours.

o Monitor the reaction by TLC or LC-MS.

e Upon completion, quench the reaction by the slow addition of saturated aqueous NHa4Cl.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, and dry over anhydrous NazSOa.

o Filter and concentrate the solution.

 Purify the crude product by flash column chromatography.

Quantitative Data (Analogous 4-Bromothiazole Systems): [1][2]
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Organozi
Entry nc Catalyst Solvent Temp (°C) Time (h) Yield (%)
Reagent
Phenyl- PdCIz(PP
1 F 65 4 92
ZnCl hs)2

Isopropyl- PdCI>(PPh
ZnCl 3)2

| 3 | Cyclohexyl-ZnCl | PACI2(PPhs)2 | THF | 654 | 95 |

Signaling Pathways and Applications in Drug
Discovery

Thiazole-containing compounds are known to interact with a variety of biological targets,
including kinases, which are key regulators of cellular signaling pathways. Dysregulation of
these pathways is a hallmark of many diseases, including cancer. The ability to functionalize
the 4-position of the 2-methoxythiazole core allows for the synthesis of libraries of compounds
that can be screened for inhibitory activity against various kinases.

The diagram below illustrates a simplified kinase signaling pathway that can be targeted by
inhibitors derived from 4-bromo-2-methoxythiazole.
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Targeting kinase pathways with thiazole derivatives.

Conclusion

4-Bromo-2-methoxythiazole is a valuable and versatile building block for the synthesis of a
diverse range of functionalized thiazole derivatives. Its utility in palladium-catalyzed cross-
coupling reactions provides a powerful platform for the generation of compound libraries for
drug discovery and materials science. The provided protocols and data, based on analogous
systems, offer a solid starting point for researchers to explore the full potential of this important
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synthetic intermediate. Careful optimization of reaction conditions is recommended to account
for the electronic influence of the 2-methoxy substituent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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